molecular formula C13H26O2 B1593813 Methyl 10-methylundecanoate CAS No. 5129-56-6

Methyl 10-methylundecanoate

Cat. No.: B1593813
CAS No.: 5129-56-6
M. Wt: 214.34 g/mol
InChI Key: XPVCTJYIICVJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 10-methylundecanoate, also known as methyl isododecanoate, is an organic compound with the molecular formula C13H26O2. It is a methyl ester derivative of 10-methylundecanoic acid. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10-methylundecanoate can be synthesized through the esterification of 10-methylundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced separation techniques, such as distillation, ensures the removal of any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 10-methylundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 10-methylundecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Employed in studies involving lipid metabolism and fatty acid analysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers

Mechanism of Action

The mechanism of action of methyl 10-methylundecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 10-methylundecanoic acid, which can then participate in metabolic pathways. The ester itself can also interact with lipid membranes, influencing their fluidity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group at the 10th position, which imparts distinct chemical and physical properties. This branching can influence the compound’s reactivity, solubility, and interaction with biological systems .

Biological Activity

Methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester (BC-FAME), has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, metabolic interactions, and its role in drug delivery systems.

  • Molecular Formula : C13_{13}H26_{26}O2_2
  • Molecular Weight : Approximately 214.34 g/mol
  • Density : 0.867 g/cm³
  • Boiling Point : 248.9ºC at 760 mmHg
  • Flash Point : 104.7ºC

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Fatty acid methyl esters, including this compound, can disrupt microbial membranes, leading to cell lysis and death. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Influence on Lipid Metabolism

This compound plays a significant role in lipid metabolism. Its unique branched structure influences how it is metabolized compared to straight-chain fatty acids. Studies suggest that BC-FAMEs can modulate lipid profiles and improve metabolic health by enhancing the oxidation of fatty acids in cellular processes .

Case Study 1: Anticancer Activity

A molecular docking study investigated the anticancer potential of this compound. The results indicated that the compound interacts favorably with specific cancer-related targets, demonstrating potential as an anticancer agent. The study utilized computational tools to predict binding affinities, suggesting further exploration in preclinical trials .

Case Study 2: Drug Delivery Systems

The compound's unique properties make it suitable for drug delivery applications. Its ability to form stable emulsions and encapsulate therapeutic agents enhances bioavailability and targeted delivery. Research has shown that formulations containing this compound can improve the pharmacokinetic profiles of drugs by facilitating their absorption through biological membranes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl DecanoateC11_{11}H22_{22}O2_2Shorter carbon chain; more saturated
Methyl UndecenoateC12_{12}H22_{22}O2_2Similar chain length; lacks the methyl group
Methyl DodecanoateC13_{13}H26_{26}O2_2Longer carbon chain; fully saturated

Research Findings

  • Metabolomics Studies : Recent metabolomics approaches have identified this compound among key metabolites in various plant species, highlighting its role in plant metabolism and potential health benefits .
  • Interaction with Biological Membranes : The compound's interaction with lipid bilayers has been studied to understand its pharmacokinetic properties better. These interactions may lead to enhanced drug absorption and efficacy .
  • Environmental Applications : The compound has been explored for its potential use in bioremediation processes due to its ability to interact with environmental pollutants, suggesting a dual role in both health and environmental sciences.

Properties

IUPAC Name

methyl 10-methylundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVCTJYIICVJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339162
Record name Methyl 10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-56-6
Record name Methyl 10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 10-methylundecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 10-methylundecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 10-methylundecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 10-methylundecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 10-methylundecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 10-methylundecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.